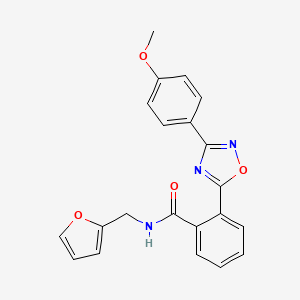
N-(furan-2-ylmethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as FMOC-L-3,4-dihydroxyphenylalanine (DOPA) is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and material science.
Wirkmechanismus
The mechanism of action of FMOC-L-DOPA is not fully understood, but it is believed to be related to its ability to form covalent bonds with various biomolecules such as proteins, lipids, and carbohydrates. This covalent bonding can lead to the formation of stable and biocompatible materials that can be used for tissue engineering and regenerative medicine.
Biochemical and Physiological Effects:
FMOC-L-DOPA has been shown to have a range of biochemical and physiological effects. It has been shown to enhance the adhesion of cells to biomaterials, promote cell proliferation, and modulate cell differentiation. In addition, FMOC-L-DOPA has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of FMOC-L-DOPA is its biocompatibility and ability to mimic the extracellular matrix of tissues. This makes it an ideal building block for the development of biomaterials for tissue engineering and regenerative medicine. However, the synthesis of FMOC-L-DOPA can be challenging and requires specialized equipment and expertise. In addition, the use of FMOC-L-DOPA in lab experiments may be limited by its cost and availability.
Zukünftige Richtungen
There are numerous future directions for the use of FMOC-L-DOPA in scientific research. One potential application is in the development of novel biomaterials for drug delivery and tissue engineering. FMOC-L-DOPA can be used to create materials that can target specific cells or tissues and release drugs in a controlled manner. In addition, FMOC-L-DOPA can be used to create materials that can promote tissue regeneration and repair.
Conclusion:
In conclusion, FMOC-L-DOPA is a compound that has significant potential in the field of scientific research. Its ability to mimic the extracellular matrix of tissues and form covalent bonds with biomolecules make it an ideal building block for the development of biomaterials for tissue engineering and regenerative medicine. While there are challenges associated with its synthesis and use in lab experiments, the numerous potential applications of FMOC-L-DOPA make it an exciting area of research for the future.
Synthesemethoden
The synthesis of FMOC-L-DOPA involves the reaction of N-(furan-2-ylmethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide with L-DOPA in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxyl group of L-DOPA and the amino group of FMOC-L-DOPA.
Wissenschaftliche Forschungsanwendungen
FMOC-L-DOPA has been extensively studied for its potential applications in the field of medicine and material science. One of the major applications of FMOC-L-DOPA is in the development of biomaterials for tissue engineering and regenerative medicine. FMOC-L-DOPA can be used as a building block for the synthesis of hydrogels, coatings, and other materials that can mimic the extracellular matrix of tissues.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-26-15-10-8-14(9-11-15)19-23-21(28-24-19)18-7-3-2-6-17(18)20(25)22-13-16-5-4-12-27-16/h2-12H,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXXWFNSXWNNCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
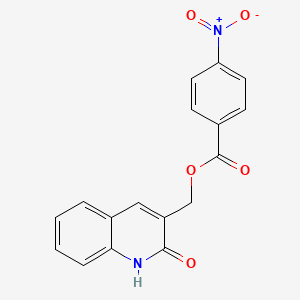

![3-(3-methoxyphenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707118.png)
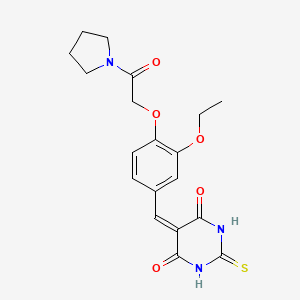
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7707135.png)

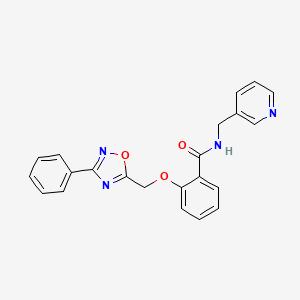



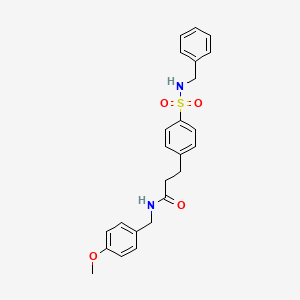

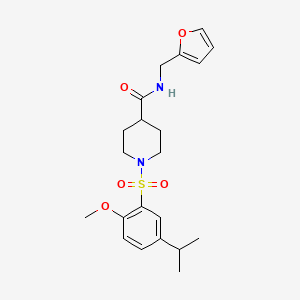
![1-(4-chlorobenzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B7707195.png)
